Cycloalliin is not naturally present in garlic but is formed through the enzymatic conversion of isoalliin by alliinase, an enzyme also found in garlic []. The synthesis of cycloalliin hydrochloride can be achieved through extraction from garlic followed by purification and conversion to the hydrochloride salt.
One study investigated the optimal extraction conditions for cycloalliin from garlic using principal components analysis (PCA) []. The researchers examined the effects of temperature (40-80°C), time (0.5-12 h), and pH (4-12) on the yield of cycloalliin. Their findings indicated that extraction at 80°C for 12 hours at pH 10 yielded the highest amount of cycloalliin.
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